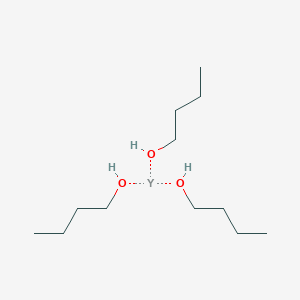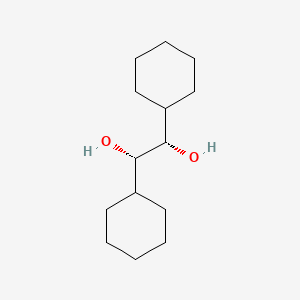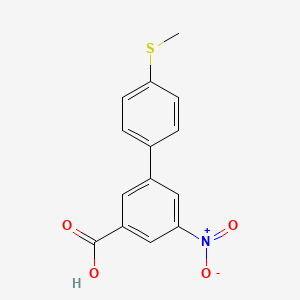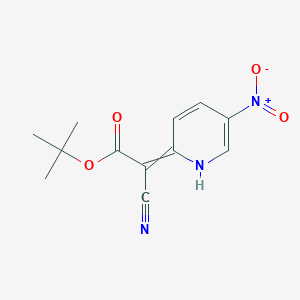
Heptanoic--d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, also known as enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor . It contributes to the odor of some rancid oils . It is slightly soluble in water, but very soluble in ethanol and ether .
Synthesis Analysis
Heptanoic acid is usually synthesized from heptanol through the process of oxidation . This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide . The reaction proceeds via the following steps: The initial stage involves the oxidation of heptanol to heptanal, which is an aldehyde. The aldehyde is further oxidized to form heptanoic acid .Molecular Structure Analysis
The molecular formula of Heptanoic acid is C7H14O2 . The molecular weight of Heptanoic acid is approximately 130.1849 g/mol . The structure of Heptanoic acid is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Heptanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential for acute toxicity, skin corrosion, serious eye damage, specific target organ toxicity, and short-term aquatic hazard .Physical And Chemical Properties Analysis
Heptanoic acid has a boiling point of about 223 °C . The density of this organic compound is around 0.918 g/mL at 25 °C . The pKa value of heptanoic acid is 4.82, indicating that it has a moderate level of acidity .Safety And Hazards
Zukünftige Richtungen
Heptanoic acid is used in the preparation of esters, such as ethyl enanthate, which are used in fragrances and as artificial flavors . It is also used to esterify steroids in the preparation of drugs such as testosterone enanthate, trenbolone enanthate, drostanolone enanthate, and methenolone enanthate (Primobolan) . The triglyceride ester of enanthic acid is the triheptanoin, which is used in certain medical conditions as a nutritional supplement . Future research and applications may continue to explore these and other uses of Heptanoic acid.
Eigenschaften
CAS-Nummer |
1219803-98-1 |
|---|---|
Produktname |
Heptanoic--d5 Acid |
Molekularformel |
C7H9D5O2 |
Molekulargewicht |
135.2156689 |
Synonyme |
Heptanoic--d5 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)


![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)


